molecular formula C14H15BrN4S B13370898 6-bromo-8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

6-bromo-8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B13370898
M. Wt: 351.27 g/mol
InChI Key: KANDWNGHDZCLND-UHFFFAOYSA-N
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Description

6-bromo-8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a complex heterocyclic compound that belongs to the class of triazinoindoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the formation of an indole derivative, followed by the introduction of the triazine ring through cyclization reactions. The bromine atom and tert-butyl group are introduced via halogenation and alkylation reactions, respectively. The thiol group is then incorporated through thiolation reactions using suitable reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-bromo-8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-bromo-8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The bromine atom and tert-butyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The triazine ring structure allows for binding to nucleic acids and enzymes, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to the combination of its bromine atom, tert-butyl group, and thiol group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H15BrN4S

Molecular Weight

351.27 g/mol

IUPAC Name

6-bromo-8-tert-butyl-5-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione

InChI

InChI=1S/C14H15BrN4S/c1-14(2,3)7-5-8-10-12(16-13(20)18-17-10)19(4)11(8)9(15)6-7/h5-6H,1-4H3,(H,16,18,20)

InChI Key

KANDWNGHDZCLND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)Br)N(C3=NC(=S)NN=C23)C

Origin of Product

United States

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